Cyclohexyl(ethyl)sulfamoyl chloride
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Overview
Description
Scientific Research Applications
Selective Hydrogenation of Phenol to Cyclohexanone
Cyclohexanone is a crucial intermediate in the production of polyamides in the chemical industry. A study introduced a catalyst comprising Pd nanoparticles supported on mesoporous graphitic carbon nitride, which demonstrated high activity and selectivity for cyclohexanone formation from phenol under atmospheric pressure of hydrogen in aqueous media. This process achieved conversion rates of 99% with selectivity over 99%, showcasing the catalyst's effectiveness under mild conditions and without additives (Wang et al., 2011).
Synthesis of Optically Active Antisepsis Agents
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242) represents a significant development in antisepsis treatment. Two efficient synthetic methods were developed for its production, showcasing its application as a novel small molecule that selectively inhibits Toll-like receptor 4-mediated signaling. This compound demonstrates protective effects in mouse models of endotoxin shock, inhibiting inflammatory mediators and showing quick onset of action, which is beneficial for post-treatment scenarios (Yamada et al., 2006).
Therapeutic Effects in Endotoxin Shock Model
Further research on TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate) elucidated its therapeutic effects in a mouse model of endotoxin shock. It was found to inhibit the production of various inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and interleukins when administered both before and after lipopolysaccharide challenge, significantly increasing survival rates. This highlights its potential as a treatment for sepsis (Sha et al., 2007).
Alternating Copolymerization with Carbon Dioxide
Cyclohexene oxide's copolymerization with carbon dioxide was catalyzed by chromium complexes with salalen ligands, revealing a highly active catalytic system under atmospheric pressure of CO2. This method produced copolymers with almost perfectly alternating structures, demonstrating a novel approach for utilizing cyclohexene oxide in polymer synthesis, which can contribute to developing sustainable materials (Nakano et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, Cyclohexyl chloride, suggests that it is a flammable liquid and vapor. It is harmful if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
N-cyclohexyl-N-ethylsulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDCOXLJAUYXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(ethyl)sulfamoyl chloride |
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